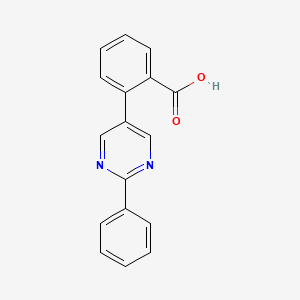

2-(2-Phenylpyrimidin-5-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylpyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17(21)15-9-5-4-8-14(15)13-10-18-16(19-11-13)12-6-2-1-3-7-12/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPONDVFSBOVNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Chemistry: Pyrimidine and Benzoic Acid Scaffolds

The structure of 2-(2-Phenylpyrimidin-5-yl)benzoic acid is a compelling amalgamation of two fundamental chemical scaffolds: pyrimidine (B1678525) and benzoic acid. Understanding the individual characteristics of these components is crucial to appreciating the properties and potential applications of the composite molecule.

Pyrimidine , a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. bohrium.comgsconlinepress.com It is a key structural component of nucleic acids (cytosine, thymine, and uracil), playing a vital role in the chemistry of life. gsconlinepress.com In synthetic chemistry, the pyrimidine nucleus is considered a "privileged scaffold" because its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.combenthamscience.comnih.gov The presence of nitrogen atoms imparts specific electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing molecules that can interact with biological targets. bohrium.com

Benzoic acid , a simple aromatic carboxylic acid, is another prevalent scaffold in drug discovery and materials science. The carboxyl group (-COOH) can participate in various chemical reactions and, importantly, can form strong hydrogen bonds and ionic interactions. researchgate.net This ability to interact with biological receptors or other molecules is a key feature in molecular design. nih.gov Furthermore, the benzene (B151609) ring can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties. nih.gov

The combination of these two scaffolds in this compound creates a molecule with a unique three-dimensional structure and a distinct distribution of electron density, offering a versatile platform for further chemical exploration.

Significance of the 2 Phenylpyrimidin 5 Yl Benzoic Acid Moiety in Molecular Design

The specific arrangement of the phenyl group, pyrimidine (B1678525) ring, and benzoic acid in the 2-(2-Phenylpyrimidin-5-yl)benzoic acid moiety is not arbitrary; it confers distinct advantages in molecular design. The linkage of these components creates a rigid yet conformationally adaptable structure, which is a desirable trait for molecules intended to fit into specific binding pockets of proteins or other biological macromolecules.

Overview of Research Trajectories for Aryl Substituted Pyrimidine Benzoic Acid Derivatives

Retrosynthetic Analysis of the this compound Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The primary disconnection points in the this compound structure are the bonds forming the pyrimidine ring and the carbon-carbon bond linking the pyrimidine ring to the benzoic acid moiety. A deconstruction-reconstruction strategy can be employed to diversify the pyrimidine core, allowing for the formation of various heterocycles. nih.govnih.gov This approach involves transforming the pyrimidine into an intermediate that can then be used in de novo heterocycle synthesis to create analogues that would be difficult to obtain otherwise. nih.gov

Based on the disconnection strategies, several key precursors and building blocks can be identified. These are the fundamental chemical units that are combined to form the final product. A variety of chemical building blocks, including functionalized aromatic heterocycles like pyrimidines, are commercially available from various suppliers. lifechemicals.comossila.com

Key Building Blocks:

For the Pyrimidine Ring: Amidines (such as benzamidine (B55565) for the 2-phenyl substituent) and a three-carbon component are common precursors for pyrimidine synthesis.

For the Benzoic Acid Moiety: A substituted benzene (B151609) derivative, such as 2-bromobenzoic acid or its esters, is a logical precursor where the bromine atom can be replaced by the pyrimidine ring through a cross-coupling reaction.

Direct and Stepwise Synthesis of this compound

Several synthetic routes can be employed to construct the target molecule, ranging from direct coupling methods to more stepwise approaches that build the heterocyclic core in stages.

One synthetic strategy involves the formation of an amide bond followed by cyclization to create the pyrimidine ring. For instance, an appropriately substituted benzoic acid can be converted to its acid chloride. prepchem.com This reactive intermediate can then react with an amine to form an amide. nih.gov Subsequent reactions can lead to the formation of the pyrimidine ring. A new approach has been developed for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids using 2-carbamimidoylbenzoic acid and 1,3-dicarbonyl compounds. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly useful for linking heterocyclic and aromatic rings. jocpr.com The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for this purpose. nih.gov

A reported synthesis of a derivative, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, utilizes a Negishi cross-coupling reaction between 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine, mediated by a palladium catalyst. researchgate.net This methodology demonstrates the feasibility of forming the crucial bond between the pyrimidine and benzoic acid moieties. The use of biarylphosphine ligands can improve the catalyst's effectiveness, especially for electron-deficient heterocyclic substrates. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov The Biginelli reaction is a classic MCR used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org While the classic Biginelli reaction yields dihydropyrimidines, modifications of this reaction can be used to produce fully aromatic pyrimidine systems. nih.govresearchgate.net These reactions are often catalyzed by acids and can be a streamlined way to construct the pyrimidine core of the target molecule. organic-chemistry.org The versatility of MCRs allows for the synthesis of a wide range of substituted pyrimidines by varying the starting components. frontiersin.org

Intramolecular Cyclization and Condensation Pathways

A significant strategy for the synthesis of the 2-(pyrimidin-2-yl)benzoic acid core involves the intramolecular cyclization of appropriately substituted precursors. One effective method utilizes 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) as a key starting material. This precursor undergoes condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrimidine ring.

The reaction of 2-amidinobenzoic acid with 1,3-dielectrophiles can lead to the formation of a 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system through intramolecular condensation. The subsequent opening of the pyrrolidone ring, often facilitated by weak nucleophiles, yields the desired 2-(pyrimidin-2-yl)benzoic acid scaffold. organic-chemistry.org This pathway is particularly noteworthy as it constructs the pyrimidine ring and incorporates the benzoic acid moiety in a structured sequence.

Furthermore, reactions of 2-amidinobenzoic acid with precursors like chromones bearing an aryloxy group at the 3-position can proceed beyond the initial pyrimidine ring formation. In such cases, a spontaneous intramolecular cyclization can occur, leading to more complex fused heterocyclic systems, such as 2-(benzo researchgate.netbucknell.edufuro[3,2-d]pyrimidin-2-yl)benzoic acids. organic-chemistry.org

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of synthetic routes toward this compound and its analogs. Various catalytic systems, including organocatalysis, transition metal catalysis, and acid-base catalysis, are employed to facilitate key bond-forming and functionalization steps.

Organocatalysis in Pyrimidine and Benzoic Acid Derivatization

Organocatalysis offers a metal-free approach to the synthesis and derivatization of heterocyclic compounds. While specific applications of organocatalysis directly targeting this compound are still an emerging area, the principles of organocatalysis are widely applied in the synthesis of pyrimidine and benzoic acid derivatives separately.

For instance, proline and its derivatives are effective organocatalysts for various asymmetric reactions, including aldol (B89426) and Michael additions, which can be used to construct substituted pyrimidine precursors. scienceopen.com These catalysts operate through the formation of enamine or iminium ion intermediates, activating the substrates for subsequent reactions. scienceopen.com The derivatization of benzoic acid can also be achieved using organocatalytic methods, for example, in esterification or amidation reactions where organocatalysts can activate the carboxylic acid group. The application of these established organocatalytic methods to the specific scaffold of this compound holds potential for developing novel, enantioselective synthetic routes.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling, EDC-Mediated Amide Coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the C-C and C-N bonds present in this compound and its derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming the C-C bond between the pyrimidine and phenyl rings, or for attaching the pyrimidine-phenyl moiety to the benzoic acid precursor. For example, the coupling of a halogenated pyrimidine with phenylboronic acid, or a halogenated phenylpyrimidine with a boronic acid derivative of benzoic acid, can be employed. nih.govnih.gov The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 100 | 72 | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Reflux | Not specified | nih.gov |

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, is another effective method for forming C-C bonds. bucknell.edu This reaction is known for its high functional group tolerance. The synthesis of a derivative, 2-chloro-5-(pyridin-2-yl) pyrimidine, was successfully achieved on a kilogram scale using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, catalyzed by Pd(PPh₃)₄. researchgate.net Optimization of such reactions often involves screening various palladium catalysts and phosphine (B1218219) ligands to inhibit undesirable side reactions and improve yields. bucknell.edu

| Catalyst | Ligand | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | CPhos | THF | Ambient | 83 | researchgate.net |

| Pd(MeCN)₂Cl₂ | - | THF | Ambient | Quantitative | researchgate.net |

EDC-Mediated Amide Coupling: For the synthesis of derivatives of this compound, such as amides, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used coupling reagent. EDC facilitates the formation of an amide bond between the carboxylic acid group and an amine. This reaction is often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Acid and Base Catalysis in Ring Formation and Functionalization

Acid and base catalysis are fundamental in the construction of the pyrimidine ring and in subsequent functionalization steps.

Base Catalysis: The synthesis of pyrimidines often involves the condensation of an amidine, such as benzamidine, with a three-carbon component like a chalcone (B49325) (α,β-unsaturated ketone). ijper.orgresearchgate.netjptcp.com This reaction is typically catalyzed by a base, such as sodium hydroxide, potassium hydroxide, or potassium carbonate. ijper.orgmdpi.com The base facilitates the deprotonation of the nucleophile and promotes the cyclization and subsequent dehydration steps to form the aromatic pyrimidine ring. researchgate.net For instance, a [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride can be efficiently catalyzed by strong bases like NaOH, KOH, and CsOH to yield substituted pyrimidines. mdpi.com

Acid Catalysis: Acid catalysis is also employed in pyrimidine synthesis, particularly in cycloaddition reactions. For example, triflic acid (TfOH) has been shown to catalyze the highly regioselective [2+2+2] cycloaddition of two cyanamides and one ynamide to produce 2,4,6-triaminopyrimidines. researchgate.net In this case, the acid acts as an electrophilic activator. Lewis acids, such as ytterbium triflate, can also catalyze the heterocyclization of ynones with amidines to form pyrimidines. acs.org The synthesis of pyrimidine derivatives can also be promoted by adding catalysts like H₂SO₄ to the reaction mixture to increase the product yield. researchgate.net

Optimization of Reaction Conditions and Process Parameters

To ensure high yields, purity, and scalability, the optimization of reaction conditions is crucial in the synthesis of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of solvent and the reaction temperature.

Solvent Effects and Temperature Regimes in Synthetic Pathways

The solvent can significantly influence the rate, yield, and even the selectivity of a reaction by affecting the solubility of reactants and catalysts, and by stabilizing transition states. rsc.org

In Suzuki-Miyaura couplings, a mixture of an organic solvent and water, such as dioxane/water, is commonly used. The addition of water can be beneficial, with studies showing an increase in yield up to a certain percentage of water, after which the yield may decrease due to hydrolysis of starting materials. nih.gov For Negishi couplings, ethereal solvents like tetrahydrofuran (B95107) (THF) are frequently employed. researchgate.net The choice of solvent can be critical, with some reactions showing significant improvement when moving from aprotic to protic or mixed solvent systems.

Temperature is another critical parameter that controls the rate of reaction. While many cross-coupling reactions are performed at elevated temperatures to ensure a reasonable reaction rate, ijper.org some modern catalytic systems are effective at room temperature. researchgate.net Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time and the prevention of side reactions or decomposition of products. For instance, in some Suzuki-Miyaura reactions, increasing the temperature from 30°C to 100°C can significantly increase the percentage conversion.

| Reaction Type | Solvent | Temperature (°C) | Effect | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Dioxane/Water (4:1) | 100 | Optimal for yield | nih.gov |

| Suzuki-Miyaura Coupling | Toluene | 100 | Less efficacious than dioxane | nih.gov |

| Negishi Coupling | THF | Ambient | High yield with appropriate catalyst | researchgate.net |

| Base-catalyzed Pyrimidine Synthesis | Ethanol | Reflux | Standard condition for condensation | ijper.org |

Stoichiometric Considerations and Yield Maximization

Optimizing the stoichiometry of the reactants and catalyst system is paramount for maximizing the yield of the desired biaryl product and minimizing the formation of impurities in a Suzuki-Miyaura coupling reaction.

Reactant Stoichiometry:

In a typical Suzuki coupling, a slight excess of the boronic acid derivative relative to the aryl halide is often employed to ensure complete consumption of the more expensive or synthetically complex halide partner. A molar ratio of 1.1 to 1.5 equivalents of the boronic acid to 1 equivalent of the aryl halide is common. mdpi.com The base is a critical component of the catalytic cycle, and typically 2 to 3 equivalents are used relative to the aryl halide.

Catalyst and Ligand Stoichiometry:

Yield Maximization Strategies:

Several factors can be manipulated to maximize the yield of this compound:

Catalyst System: The choice of palladium precursor and ligand is critical. Catalyst systems such as Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, PCy₃), or preformed palladium catalysts have been shown to be effective for the Suzuki coupling of pyrimidines. mdpi.comnih.gov

Base: The selection of the base is crucial for the transmetalation step. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govmdpi.com The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The solvent system plays a significant role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). mdpi.comrsc.org For some Suzuki couplings, using alcohols as additives or as part of the solvent system can improve yields. organic-chemistry.org

Temperature and Reaction Time: The reaction temperature is typically elevated to ensure a reasonable reaction rate, often in the range of 80-110 °C. The reaction time must be optimized to ensure complete conversion without significant product degradation.

Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for Suzuki coupling reactions involving pyrimidines.

An interactive data table summarizing the influence of various parameters on the yield of a generic Suzuki-Miyaura coupling reaction is presented below.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |

| Catalyst | Pd(PPh₃)₄ | 85 | Pd(OAc)₂/PPh₃ | 78 | PdCl₂(dppf) | 92 |

| Base | K₂CO₃ | 82 | Cs₂CO₃ | 90 | K₃PO₄ | 88 |

| Solvent | Toluene/H₂O | 75 | 1,4-Dioxane/H₂O | 88 | DMF/H₂O | 80 |

| Temperature (°C) | 80 | 70 | 100 | 91 | 120 | 85 |

Synthetic Strategies for Analogues and Positional Isomers of this compound

The versatility of the Suzuki-Miyaura cross-coupling reaction allows for the synthesis of a wide array of analogues and positional isomers of this compound by strategically varying the substitution patterns of the precursor molecules.

Synthesis of Analogues:

Analogues of the target compound can be prepared by introducing substituents on either the phenyl ring, the pyrimidine ring, or the benzoic acid moiety.

Substituents on the Phenyl Ring: To introduce substituents on the 2-phenyl group of the pyrimidine, a substituted benzamidine can be used in the initial synthesis of the 5-bromo-2-(substituted-phenyl)pyrimidine precursor. Alternatively, a substituted phenylboronic acid can be coupled with a suitable pyrimidine halide.

Substituents on the Pyrimidine Ring: The pyrimidine ring can be functionalized by starting with a substituted 2-bromomalonaldehyde (B19672) in the pyrimidine synthesis.

Substituents on the Benzoic Acid Moiety: Substituted (2-carboxyphenyl)boronic acids can be synthesized from the corresponding substituted toluenes, which can then be used in the Suzuki coupling reaction.

Synthesis of Positional Isomers:

The synthesis of positional isomers of this compound requires the use of appropriately substituted starting materials where the points of coupling are altered.

2-(2-Phenylpyrimidin-4-yl)benzoic acid: This isomer can be synthesized via the Suzuki coupling of 4-chloro-2-phenylpyrimidine (B179847) with (2-carboxyphenyl)boronic acid.

4-(2-Phenylpyrimidin-5-yl)benzoic acid: This isomer can be prepared by coupling 5-bromo-2-phenylpyrimidine (B1286401) with (4-carboxyphenyl)boronic acid.

2-(4-Phenylpyrimidin-5-yl)benzoic acid: This isomer would require the synthesis of 5-bromo-4-phenylpyrimidine (B1270521) and its subsequent coupling with (2-carboxyphenyl)boronic acid.

The general synthetic strategy for these positional isomers remains the Suzuki-Miyaura coupling, with the primary difference being the selection of the halogenated pyrimidine and the carboxyphenylboronic acid starting materials. The reaction conditions, including the catalyst system, base, and solvent, would likely require optimization for each specific set of reactants to achieve maximum yields.

A table of representative positional isomers and their required precursors is provided below.

| Target Compound | Halogenated Pyrimidine Precursor | Boronic Acid Precursor |

| This compound | 5-Bromo-2-phenylpyrimidine | (2-Carboxyphenyl)boronic acid |

| 2-(2-Phenylpyrimidin-4-yl)benzoic acid | 4-Chloro-2-phenylpyrimidine | (2-Carboxyphenyl)boronic acid |

| 4-(2-Phenylpyrimidin-5-yl)benzoic acid | 5-Bromo-2-phenylpyrimidine | (4-Carboxyphenyl)boronic acid |

| 2-(4-Phenylpyrimidin-5-yl)benzoic acid | 5-Bromo-4-phenylpyrimidine | (2-Carboxyphenyl)boronic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, NMR is instrumental in confirming the substitution pattern and the connectivity between the benzoic acid, pyrimidine, and phenyl rings.

Proton (¹H) NMR Chemical Shift Assignments and Spin Coupling Analysis

Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region of the spectrum is expected to be complex, with signals typically appearing between 7.0 and 9.0 ppm.

Benzoic Acid Protons : The protons on the benzoic acid ring would show a characteristic splitting pattern. The proton ortho to the carboxyl group is expected to be the most downfield-shifted of this ring system due to the deshielding effects of both the carboxyl group and the pyrimidine ring.

Pyrimidine Protons : The pyrimidine ring contains two protons at positions 4 and 6, which would appear as singlets or doublets depending on coupling, and are expected to be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atoms. The proton at position 5 is replaced by the benzoic acid group.

Phenyl Protons : The protons on the C2-phenyl substituent would exhibit signals in the aromatic region, with their chemical shifts influenced by their position relative to the pyrimidine ring.

Carboxylic Acid Proton : The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a very downfield chemical shift, often above 10-12 ppm, and its position can be sensitive to solvent and concentration.

Spin-spin coupling analysis would be crucial for assigning the protons on the substituted rings. The coupling constants (J-values) would help determine the relative positions of the protons (ortho, meta, para).

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon : The carbon atom of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm.

Aromatic Carbons : The carbon atoms of the three aromatic rings (benzoic acid, pyrimidine, and phenyl) would resonate in the region of approximately 120-170 ppm. The specific chemical shifts would depend on the electronic environment of each carbon. Carbons attached to nitrogen in the pyrimidine ring would be shifted further downfield. Quaternary carbons (those without attached protons) can also be identified, often by their lower intensity.

Two-Dimensional NMR Techniques for Structure Elucidation (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. docbrown.info

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. acs.org Cross-peaks in the COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within each aromatic ring. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. google.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of protonated carbons. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. acs.orggoogle.com HMBC is particularly powerful for this molecule as it would show correlations between protons on one ring and carbons on an adjacent ring, confirming the C-C bond between the benzoic acid and pyrimidine moieties, and the C-C bond between the pyrimidine and phenyl rings. google.com For instance, correlations between the pyrimidine protons and the quaternary carbon of the benzoic acid ring would definitively establish the connection point.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Based on the structure and analysis of related benzoic acid compounds, the following characteristic peaks are expected docbrown.infonist.govcore.ac.uknih.gov:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3300 - 2500 (broad) | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl, Pyrimidine, Benzoic Rings |

| C=O Stretch | 1700 - 1680 | Carboxylic Acid |

| C=N Stretch | ~1650 | Pyrimidine Ring |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl, Pyrimidine, Benzoic Rings |

| C-O Stretch | 1320 - 1210 | Carboxylic Acid |

| O-H Bend | ~920 | Carboxylic Acid |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching frequency is also highly characteristic. The various C=C and C=N stretching vibrations of the aromatic rings contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be applied to:

Confirm Aromatic Ring Vibrations : The symmetric "ring-breathing" modes of the phenyl, pyrimidine, and benzoic acid rings would give rise to strong and sharp signals in the Raman spectrum, which can be more distinct than in the IR spectrum. rsc.org

Study Crystalline Structure : As Raman spectroscopy is sensitive to the molecular environment, it can be used to study polymorphism and the effects of crystal packing on the molecular structure. rsc.org

While FT-IR is more commonly used for routine functional group identification, Raman spectroscopy offers valuable insights into the skeletal structure and symmetry of the molecule. docbrown.inforesearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with the chemical formula C₁₇H₁₂N₂O₂, the theoretical exact mass can be calculated. chemenu.com HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula and ruling out other potential structures with the same nominal mass.

| Formula | Ion Type | Theoretical Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| C₁₇H₁₂N₂O₂ | [M+H]⁺ | 277.0972 | ~277.097 |

| [M-H]⁻ | 275.0829 | ~275.083 |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing these fragments helps to piece together the molecule's structure. The fragmentation of this compound is expected to follow patterns characteristic of its constituent benzoic acid and phenylpyrimidine moieties. researchgate.netsapub.orgdocbrown.info

Common fragmentation pathways for benzoic acid derivatives include the loss of small, stable molecules or radicals. docbrown.inforesearchgate.net Key fragmentation steps for this compound would likely include:

Loss of a hydroxyl radical (-•OH): Scission of the C-O bond in the carboxylic acid group would lead to the formation of a stable acylium ion. For the parent molecule (m/z 276), this would result in a prominent peak at m/z 259.

Loss of a carboxyl group (-•COOH): Cleavage of the bond between the benzoic ring and the carboxylic acid can result in the loss of a 45 Da fragment.

Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) is another common pathway for carboxylic acids.

Ring Fragmentation: The phenyl and pyrimidine rings can also fragment, although this typically requires higher energy. Cleavage of the bond between the benzoic acid and pyrimidine rings could lead to fragments corresponding to each of these larger pieces. For instance, cleavage could yield a phenylpyrimidine cation or a benzoic acid radical, and vice versa.

| Proposed Fragment Ion | Formula | Expected m/z | Origin |

|---|---|---|---|

| [M]⁺• | [C₁₇H₁₂N₂O₂]⁺• | 276 | Molecular Ion |

| [M-OH]⁺ | [C₁₇H₁₁N₂O]⁺ | 259 | Loss of hydroxyl radical from COOH |

| [M-COOH]⁺ | [C₁₆H₁₁N₂]⁺ | 231 | Loss of carboxyl group |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The spectrum of this compound is expected to be dominated by π→π* electronic transitions within its aromatic rings (phenyl, pyrimidine, and benzene ring of the benzoic acid).

The benzoic acid moiety itself typically shows absorption bands around 230 nm and 270-280 nm. rsc.org The extended conjugation provided by the phenylpyrimidine system would be expected to cause a bathochromic (red) shift, moving these absorption maxima to longer wavelengths and increasing their intensity. academie-sciences.fr The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

| Transition Type | Expected λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π→π | 230 - 260 | Benzoic acid moiety |

| π→π | 280 - 320 | Extended conjugation of the phenylpyrimidine system |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. nih.gov This analysis would reveal the absolute configuration and conformation of the molecule in the solid state. Based on studies of similar bi-aryl compounds, it is expected that the rings are not coplanar due to steric hindrance. nih.govcardiff.ac.uk There will be a specific dihedral angle between the plane of the benzoic acid ring and the pyrimidine ring, as well as between the pyrimidine ring and its phenyl substituent.

Furthermore, the crystal packing is likely to be dominated by hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net Additional intermolecular interactions, such as π–π stacking between the aromatic rings, could also play a role in stabilizing the crystal lattice. nih.gov

| Parameter | Feature | Expected Value |

|---|---|---|

| Bond Length (Å) | Aromatic C-C | ~1.38 - 1.40 |

| Pyrimidine C-N | ~1.33 - 1.38 | |

| Carboxyl C=O | ~1.22 | |

| Carboxyl C-O | ~1.31 | |

| Bond Angle (°) | Aromatic C-C-C | ~120 |

| Carboxyl O-C=O | ~123 | |

| Torsion Angle (°) | (Benzoic Ring) - (Pyrimidine Ring) | Non-zero, indicating a twisted conformation |

Despite a comprehensive search for scientific literature, no specific Powder X-ray Diffraction (PXRD) data for the compound "this compound" or its closely related derivatives could be located.

Powder X-ray diffraction is a crucial analytical technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and crystallinity of a bulk sample. A typical PXRD analysis would yield a diffraction pattern with characteristic peaks at specific diffraction angles (2θ), which are related to the spacing between crystal lattice planes (d-spacing). The intensity of these peaks is also a key characteristic.

This information is fundamental for identifying the specific crystalline form (polymorph) of a compound, detecting impurities, and ensuring batch-to-batch consistency in manufacturing processes.

While the principles of PXRD are well-established and widely applied in the crystallographic analysis of related chemical structures, such as other benzoic acid and pyrimidine derivatives, the absence of published data for "this compound" prevents a detailed discussion and the creation of data tables specific to this compound.

Further experimental research would be required to generate the PXRD data for "this compound" and its derivatives. Such a study would involve:

Data Collection: Using a powder diffractometer to obtain the diffraction pattern of a synthesized and purified sample.

Data Analysis: Identifying the peak positions (2θ), calculating the corresponding d-spacings, and determining the relative intensities of the diffraction peaks.

Interpretation: Using the diffraction data to assess the crystallinity and phase purity of the bulk material. In cases of polymorphism, PXRD is essential for distinguishing between different crystal forms.

Without access to such experimental results from scholarly sources, a detailed and data-rich section on the PXRD characterization of "this compound" cannot be constructed.

Computational and Theoretical Chemistry Investigations of 2 2 Phenylpyrimidin 5 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the molecular properties of organic compounds.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 2-(2-Phenylpyrimidin-5-yl)benzoic acid, which has several rotatable bonds, a conformational analysis would be performed. This involves systematically rotating the phenyl, pyrimidinyl, and benzoic acid moieties relative to each other to identify the global minimum energy conformation as well as other low-energy conformers. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more chemically reactive. Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are most involved in electron-donating and electron-accepting interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values. Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group, and electron-poor regions, such as the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular and intermolecular interactions.

Spectroscopic Property Prediction

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The standard approach involves optimizing the geometry of the molecule and then using a method like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts. For this compound, these predictions would be instrumental in assigning the signals in an experimentally obtained NMR spectrum.

Vibrational Frequency Calculations for IR and Raman Assignments

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. jocpr.com By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. The B3LYP hybrid functional is commonly employed for this purpose, often paired with Pople-style basis sets like 6-311++G(d,p), which include diffuse and polarization functions to accurately describe molecular interactions. wjarr.comphyschemres.org

To achieve better agreement between theoretical and experimental results, calculated frequencies are often scaled using specific factors, a method known as the Scaled Quantum Mechanical (SQM) force field methodology. physchemres.org This scaling corrects for anharmonicity and the inherent approximations in the theoretical model. For instance, studies on pyrimidine have shown that the B3LYP/6-311++G(d,p) level of theory provides results in good agreement with experimental data. jocpr.com

For a molecule like this compound, key vibrational modes would include the O–H stretching and C=O stretching of the carboxylic acid group, C–H stretching of the aromatic rings, and various C–C and C–N stretching modes within the phenyl and pyrimidine rings. In related benzoic acid derivatives, the broad O–H stretching vibration is predicted between 3600 and 3400 cm⁻¹, while the C=O stretching mode is typically observed with strong intensity. mdpi.com For example, in 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C=O stretch was observed at 1708 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region, while the characteristic ring stretching vibrations appear in the 1600–1400 cm⁻¹ range. mdpi.comresearchgate.net Computational analysis, supported by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of these bands. mdpi.com

| Vibrational Mode | Compound Studied | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| O-H Stretch | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | - (Broad band expected) | 3619 | mdpi.com |

| Aromatic C-H Stretch | p-chlorobenzoic acid | 3072 (IR) | 3075 | researchgate.net |

| C=O Stretch | 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | 1690.5 (IR) | 1699 | mdpi.com |

| C-C Ring Stretch | p-chlorobenzoic acid | 1591 (Raman) | 1594 | researchgate.net |

| Pyrimidine Ring Vibration | Pyrimidine | 1570 (Gas Phase) | ~1567 (B3LYP/6-311++G(d,p)) | jocpr.com |

Theoretical Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The results provide insight into the nature of electronic transitions, such as π → π* or n → π* transitions, and can elucidate intramolecular charge transfer (ICT) characteristics. nih.gov

For complex aromatic systems like this compound, the UV-Vis spectrum is expected to be characterized by multiple absorption bands arising from transitions within the phenyl, pyrimidine, and benzoic acid moieties. In studies of phenyl pyrimidine derivatives, TD-DFT calculations have successfully assigned the observed absorption bands. nih.gov The lowest energy bands often correspond to the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition, which frequently has significant ICT character. nih.gov Higher energy bands can be attributed to local excitations (LE) within specific aromatic fragments of the molecule. nih.gov The choice of solvent can be modeled using approaches like the Polarizable Continuum Model (PCM) to account for environmental effects on the electronic transitions. nih.gov Discrepancies between experimental and theoretical values are common, but TD-DFT generally provides a good qualitative and often semi-quantitative agreement, with average energy errors as low as 0.06 eV reported for some models. nih.govcnr.it

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S0 → S1 | 3.52 | ~352 | - (Not specified) | HOMO → LUMO (ICT) |

| S0 → Sn | ~4.27 | ~290 | 0.275 | HOMO → LUMO+6 (LE/ICT) |

| S0 → Sm | ~4.27 | ~290 | 0.320 | HOMO-2 → LUMO+1 (LE) |

Analysis of Thermochemical and Thermodynamic Properties

Computational chemistry provides a robust framework for calculating the thermochemical and thermodynamic properties of molecules. Standard thermodynamic quantities such as the constant pressure heat capacity (Cp), standard entropy (S°), and enthalpy of formation (ΔfH°) can be determined from statistical mechanics based on the results of quantum chemical calculations, primarily the computed vibrational frequencies. researchgate.net Aromatic carboxylic acids generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding. numberanalytics.com

For benchmark compounds like benzoic acid, extensive experimental and computational data are available through resources like the NIST Chemistry WebBook. These data serve as a reference for validating computational methods. High-level composite methods, such as the G4 method, can provide highly accurate gas-phase enthalpies of formation, which can then be used in conjunction with experimental data to derive other properties like sublimation enthalpies. researchgate.net The properties are influenced by factors such as the nature of substituents on the aromatic ring. numberanalytics.com For a molecule like this compound, computational determination of these properties would be essential for understanding its stability, reactivity, and behavior under different thermal conditions.

| Property | Value | Units | Phase |

|---|---|---|---|

| Constant Pressure Heat Capacity (Cp) | 146.81 | J/mol·K | Solid |

| Standard Entropy (S°) | 167.57 | J/mol·K | Solid |

| Enthalpy of Formation (ΔfH°) | -385.2 ± 0.43 | kJ/mol | Solid |

| Enthalpy of Combustion (ΔcH°) | -3226.9 ± 0.39 | kJ/mol | Solid |

| Enthalpy of Sublimation (ΔsubH) | 89.7 ± 0.5 | kJ/mol | - |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of Gibbs free energy barriers (activation energies) allows for the determination of the rate-determining step and provides a theoretical basis for understanding reaction kinetics and outcomes. nih.gov

The synthesis of the pyrimidine core in this compound likely involves multi-step reactions. Computational studies on the synthesis of related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have detailed the mechanisms of key steps like Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov For instance, the mechanism for forming a pyrimidine ring can involve a cascade of inverse electron-demand hetero-Diels-Alder reactions followed by retro-Diels-Alder reactions. mdpi.com Theoretical investigations can clarify the role of catalysts, predict the most plausible reaction pathways, and explain the regioselectivity of certain reactions. nih.govorganic-chemistry.org For example, a computational study of a pyrimidine ring-opening reaction identified the key intermediates and calculated the relative Gibbs free energies for each step of the proposed pathway. researchgate.net Such insights are crucial for optimizing synthetic routes and designing new chemical transformations. oup.com

Advanced Theoretical Approaches (e.g., Ab Initio Methods, Molecular Dynamics Simulations for Solution Behavior)

Beyond standard DFT calculations, more advanced theoretical methods provide deeper insights into molecular properties and behavior.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. aip.org They offer higher accuracy than many DFT functionals, especially for properties like interaction energies and optimized geometries, and are often used to benchmark the performance of DFT methods. mdpi.com For example, structural studies of aromatic carboxylic acids have used MP2 calculations with correlation-consistent basis sets (e.g., cc-pVTZ) to obtain highly reliable molecular structures, which were then validated against experimental microwave spectroscopy data. aip.org Although computationally expensive, these methods are crucial for obtaining definitive results for smaller systems or for calibrating more efficient methods.

Molecular Dynamics (MD) Simulations: While quantum chemical calculations typically model molecules in a static, gas-phase environment or with implicit solvent, MD simulations provide a dynamic picture of a molecule's behavior in an explicit solvent environment over time. ucl.ac.uk Using classical force fields like the General Amber Force Field (GAFF), MD can simulate the aggregation of molecules, conformational changes, and interactions with solvent molecules. ucl.ac.ukrsc.org Studies on benzoic acid derivatives have used MD to investigate self-association in solution, revealing the formation of hydrogen-bonded dimers in apolar solvents and interactions with solvent molecules in polar environments. acs.org These simulations can also model the behavior of molecules at interfaces, such as their adsorption onto surfaces. gu.se This approach is invaluable for understanding solution-phase behavior that governs processes like crystallization and biological interactions. ucl.ac.uk

Intermolecular Interactions and Supramolecular Assembly of 2 2 Phenylpyrimidin 5 Yl Benzoic Acid Systems

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a dominant interaction in the crystal structures of benzoic acid derivatives and nitrogen-containing heterocycles. For 2-(2-phenylpyrimidin-5-yl)benzoic acid, several key hydrogen bonding motifs, known as supramolecular synthons, can be anticipated.

In the crystalline state, carboxylic acids frequently form robust, centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds. researchgate.netresearchgate.net This R²₂(8) graph set motif is a highly predictable and stable interaction in crystal engineering. nih.gov Alternatively, the carboxylic acid group can engage in intermolecular hydrogen bonds with the nitrogen atoms of the pyrimidine (B1678525) ring, leading to acid-pyridine type interactions. uky.edu This can result in the formation of one-dimensional chains or other complex networks. uky.edu

In solution, the extent and nature of hydrogen bonding are dependent on the solvent's properties. In polar, protic solvents, the compound is likely to form hydrogen bonds with solvent molecules, whereas in nonpolar solvents, self-association through dimer formation may be more prevalent. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Supramolecular Motif | Reference |

| Carboxylic Acid Dimer | O-H | O=C | ~2.6-2.7 Å | R²₂(8) Dimer | researchgate.netresearchgate.net |

| Acid-Pyridine | O-H | N (pyrimidine) | ~2.7-2.8 Å | Chain / Catemer | nih.govuky.edu |

| Weak C-H Bond | C-H (aromatic) | O=C | ~3.2-3.4 Å | Network Stabilization | researchgate.net |

| Weak C-H Bond | C-H (aromatic) | N (pyrimidine) | ~3.3-3.5 Å | Network Stabilization | nih.gov |

π-π Stacking Interactions and Aromatic Ring Orientations

The presence of multiple aromatic rings (phenyl and pyrimidine) in this compound facilitates π-π stacking interactions, which are crucial in organizing the molecules in the crystal lattice. The geometry of these interactions is highly dependent on the relative orientation of the rings.

Due to steric hindrance between the ortho-carboxyl group on the benzoic acid ring and the adjacent pyrimidine ring, the molecule is expected to adopt a non-planar, twisted conformation. researchgate.netnih.gov This twisting is defined by the dihedral angle between the planes of the aromatic rings. researchgate.net This inherent non-planarity influences how the molecules can stack. Common stacking arrangements include:

Face-to-face stacking: Where the aromatic rings are largely parallel, with centroid-to-centroid distances typically in the range of 3.5 to 3.9 Å. nih.govnih.gov

Edge-to-face stacking: Where a C-H bond from one aromatic ring points towards the π-electron cloud of another, representing a C-H⋯π interaction. researchgate.netnih.gov

| Molecule/System | Dihedral Angle Between Rings | Centroid-Centroid Distance | Stacking Type | Reference |

| 2,6-di(pyrazin-2-yl)pyridine derivative | 52.60 (9)° (phenyl-pyridine) | 3.9186 (4) Å, 3.9794 (5) Å | Parallel-displaced | nih.gov |

| Cationic Iridium Complex (1) | 21° | 3.75 Å | Intramolecular | nih.gov |

| Cationic Iridium Complex (3) | 5.0° | 3.52 Å | Intramolecular | nih.gov |

| 5-Bromo-2-(phenylamino)benzoic acid | 45.74 (11)° | - | Twisted Conformation | researchgate.net |

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new crystalline solids with desired structures and properties. For derivatives of this compound, these principles can be applied to control solid-state architecture, which in turn influences physicochemical properties like solubility and stability.

The carboxylic acid moiety makes this compound an excellent candidate for forming multi-component crystalline systems such as co-crystals and salts. nih.gov

Co-crystals: These are formed by combining the target molecule with a neutral co-former via non-ionic interactions, primarily hydrogen bonding. mdpi.com A wide variety of co-formers, such as other carboxylic acids, amides, or pyridines, can be used to form co-crystals with predictable hydrogen-bonding patterns. nih.govgoogle.com

Salts: The basic nitrogen atoms of the pyrimidine ring can be protonated by a sufficiently strong acid to form a salt. Conversely, the carboxylic acid group can be deprotonated by a base to form a salt. The outcome of reacting an acid and a base—whether a salt or a co-crystal is formed—can often be predicted using the ΔpKa rule. rsc.org A large difference in pKa values between the acidic and basic components typically favors salt formation. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon for conformationally flexible molecules like this compound. rsc.orguky.edu Different polymorphs can arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements of the same conformer (packing polymorphism). rsc.org

The rotational freedom around the single bonds connecting the three ring systems allows the molecule to adopt various low-energy conformations, which can lead to the crystallization of different polymorphs under varying conditions (e.g., solvent, temperature). uky.edu Each polymorph will have a unique set of intermolecular interactions and, consequently, distinct physical properties.

The introduction of substituents onto the phenyl or pyrimidine rings is a powerful strategy in crystal engineering to systematically modify intermolecular interactions and control crystal packing. uky.edumdpi.com

Steric Effects: Bulky substituents can influence the dihedral angles between the aromatic rings, forcing a change in molecular conformation and thereby altering the packing efficiency and dominant intermolecular interactions. uky.edu

Electronic Effects: Electron-donating or electron-withdrawing substituents can modulate the strength of hydrogen bonds and the nature of π-π stacking. For example, fluorination of aromatic rings has been shown to reinforce π-π stacking interactions. nih.gov

Introduction of New Functional Groups: Adding substituents can introduce new interaction sites. For instance, adding a hydroxyl or amino group provides additional hydrogen bond donors/acceptors, while adding a halogen atom can introduce halogen bonding as a potential structure-directing interaction. mdpi.com The interplay between the size, position, and electronic nature of substituents determines the ultimate supramolecular assembly. mdpi.commdpi.com

Exploration of Molecular Interactions and Structure Activity Relationships for Functional Applications

Ligand Design in Coordination Chemistry

In coordination chemistry, the 2-(2-Phenylpyrimidin-5-yl)benzoic acid molecule functions as a multifunctional ligand. The carboxylate group and the nitrogen atoms of the pyrimidine (B1678525) ring can act as coordination sites, enabling the formation of complex structures with various metal ions.

The presence of both a carboxylic acid group and nitrogen-containing pyrimidine ring allows this compound and its derivatives to act as effective chelating agents for a wide range of metal ions. Carboxylic acids are widely utilized as multifunctional ligands in coordination chemistry due to their diverse coordination modes, which can yield various polynuclear and polymeric complexes. uab.cat The d¹⁰ electronic configuration of transition metals like zinc(II) and cadmium(II) allows for a variety of coordination numbers and geometries, making them suitable for forming complexes with such ligands. uab.cat

Similarly, this class of ligands has been successfully used to synthesize lanthanide complexes. nih.gov The organic ligand can act as an organic chromophore to absorb and transfer energy to the metal ions, resulting in complexes that exhibit characteristic fluorescence. nih.gov For instance, luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks have been synthesized that show red or green emissions attributed to Eu³⁺ and Tb³⁺ ions, respectively. rsc.org The coordination environment of the lanthanide ions and the bridging modes of the carboxylate group are key factors that influence the photoluminescence behavior of the resulting solid samples. rsc.org

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The tunable structures, high surface areas, and versatile functionality of MOFs make them promising for applications in gas storage, separation, and catalysis. nih.govglobethesis.com Benzoic acid and its derivatives are commonly employed as organic linkers in the synthesis of MOFs. brieflands.com MOFs containing aromatic carboxylic acids often form stable secondary building units and exhibit exceptional thermal stability. brieflands.com

The synthesis of MOFs incorporating this compound moieties typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a solvent system. globethesis.comberkeley.edu This process facilitates the self-assembly of the metal nodes and organic linkers into a crystalline framework. nih.gov

Characterization of these MOFs is crucial to understanding their structure and properties. Common techniques include:

X-ray Diffraction (XRD): To determine the crystal structure and phase purity. nih.govresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal center. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework. nih.gov

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals. researchgate.netnih.gov

MOFs constructed from ligands similar to this compound have demonstrated potential in various applications, including the selective detection of metal ions and organic molecules through luminescence quenching. nih.gov

Molecular Interactions with Biological Targets

The 2-phenylpyrimidine (B3000279) scaffold is a recognized pharmacophore in drug discovery, and its derivatives have been investigated for their interactions with various biological targets, including enzymes and receptors.

Deubiquitinases (DUBs): Deubiquitinating enzymes are involved in regulating the ubiquitin-proteasome system, and their deregulation is implicated in diseases like cancer. nih.gov The enzyme complex USP1/UAF1, a regulator of DNA damage response, has emerged as a promising anticancer target. nih.gov Medicinal chemistry optimization of high-throughput screening hits led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. nih.govacs.org These compounds exhibit nanomolar inhibitory potency, demonstrating the druggability of this deubiquitinase complex. nih.gov

CYP51 (Lanosterol 14α-demethylase): CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a key target for antifungal drugs. nih.govmdpi.com A series of novel 2-phenylpyrimidine derivatives have been designed and synthesized as CYP51 inhibitors. nih.gov These compounds work by having their azole nitrogen bind to the heme iron in the active site of CYP51, which blocks the access of the natural substrate, lanosterol. mdpi.com Optimization of a lead compound resulted in derivatives with superior antifungal activity compared to the clinical drug fluconazole, highlighting the potential of the 2-phenylpyrimidine scaffold for developing new antifungal agents. nih.gov

Orexin (B13118510) receptors (OX₁R and OX₂R) are involved in regulating the sleep-wake cycle, and their antagonists are effective in treating insomnia. nih.govwikipedia.org The development of orexin receptor antagonists often involves exploring various chemical scaffolds that can effectively bind to these G-protein coupled receptors. The phenylpyrimidine core, as a molecular fragment, is a valuable component in the design of such antagonists. Structure-activity relationship studies on pyrazole (B372694) derivatives as selective orexin-2 receptor antagonists (2-SORA) have shown that modifications to aryl groups attached to a core scaffold can significantly impact receptor affinity and selectivity. rsc.org While direct studies on this compound as an orexin antagonist are not prominent, its constituent phenylpyrimidine fragment is representative of the types of aromatic systems explored in the design of molecules that target the orexin receptor binding pocket.

SAR studies are fundamental to optimizing the potency and selectivity of drug candidates. For derivatives of the 2-phenylpyrimidine scaffold, these studies have provided critical insights for engaging with biological targets like deubiquitinases and CYP51.

Deubiquitinase (USP1/UAF1) Inhibitors: For N-benzyl-2-phenylpyrimidin-4-amine derivatives, SAR studies revealed that modifications at the 5-position of the pyrimidine ring significantly influence inhibitory potency. acs.org Introduction of a methyl group at this position led to a notable increase in potency. acs.org

| Compound | Modification on Pyrimidine Ring | IC₅₀ (nM) |

|---|---|---|

| 37 | Unsubstituted | ~140 |

| 38 | 5-Methyl | 70 |

| 39 | 6-Methyl | 210 |

| 40 | 5,6-Dimethyl | 120 |

CYP51 Inhibitors: In the development of 2-phenylpyrimidine derivatives as antifungal agents targeting CYP51, SAR studies guided the optimization of a lead compound. nih.gov Modifications were made to the phenyl ring and other parts of the molecule to enhance antifungal activity. The strategy of "scaffold hopping" was used to replace the parent core, leading to the identification of a 2-phenylpyrimidine compound with significant potential. nih.gov Further optimization resulted in compound C6, which exhibited superior efficacy against several clinically relevant fungal strains. nih.gov

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| C6 | Candida albicans | 0.125 |

| Candida tropicalis | 0.25 | |

| Cryptococcus neoformans | 0.25 | |

| Fluconazole (Control) | Candida albicans | 0.5 |

| Candida tropicalis | 4 | |

| Cryptococcus neoformans | 4 |

These SAR studies underscore the importance of systematic structural modifications to the this compound scaffold to fine-tune its interactions with specific biological targets, thereby enhancing its therapeutic potential.

Computational Docking and Molecular Dynamics Simulations of Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity and interaction patterns of small molecules with biological targets. While specific studies detailing the docking and MD simulations for this compound are not extensively available in the public domain, the general principles of these techniques can be applied to understand its potential interactions.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding energy and identifying key interactions like hydrogen bonds and hydrophobic contacts. For a molecule like this compound, the benzoic acid moiety could act as a hydrogen bond donor and acceptor, while the phenyl and pyrimidine rings offer opportunities for π-π stacking and hydrophobic interactions within a protein's active site. For instance, studies on other benzoic acid derivatives have successfully used docking to predict interactions with target proteins, such as carbonic anhydrase. researchgate.net Similarly, simulations on pyrimidine derivatives have provided insights into their binding with targets like cyclin-dependent kinases. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time, revealing conformational changes and the stability of interactions. An MD simulation of this compound complexed with a hypothetical target would involve calculating the trajectory of atoms and analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the complex. mdpi.comrsc.orgnih.gov These simulations can confirm the stability of docking poses and provide a more accurate estimation of binding free energies. plos.orgresearchgate.net

The following table outlines the typical parameters and insights gained from such computational studies, which would be applicable in a theoretical investigation of this compound.

| Computational Method | Key Parameters | Information Gained | Potential Interactions for this compound |

| Molecular Docking | Binding Energy (kcal/mol), Inhibition Constant (Ki), Hydrogen Bonds, Hydrophobic Interactions | Predicts binding mode and affinity of the ligand to the target protein's active site. | Carboxylic acid group forming H-bonds; Phenyl and pyrimidine rings participating in π-π stacking and hydrophobic interactions. |

| Molecular Dynamics (MD) Simulation | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Radius of Gyration (Rg), Interaction Energy | Assesses the stability of the protein-ligand complex over time and characterizes dynamic behavior. | Stability of initial docked pose, identification of key stable interactions, conformational changes in the ligand and protein. |

Applications in Materials Science

The unique structural combination of a rigid pyrimidine ring, a phenyl group, and a reactive benzoic acid functional group suggests that this compound could be a versatile building block in materials science. Pyrimidine derivatives are known for their applications in various advanced materials. nih.gov

Integration into Polymeric Structures and Organic Electronic Materials

The carboxylic acid group of this compound allows for its integration into polymeric structures through esterification or amidation reactions. This could lead to the formation of polyesters or polyamides with unique properties conferred by the phenylpyrimidine moiety. For example, the incorporation of aromatic and heterocyclic units into polymer backbones is a common strategy to enhance thermal stability and modify mechanical properties. Research on incorporating other benzoic acid derivatives into polymers like syndiotactic polystyrene has shown that these molecules can be segregated into the crystalline cavities of the polymer, influencing its properties. mdpi.com Similarly, bio-based monomers like 2,5-furandicarboxylic acid are used to create high-performance polyamides. rsc.org The rigid and planar nature of the phenylpyrimidine group could impart liquid crystalline properties to polymers or be used to create polymers with high glass transition temperatures.

In the field of organic electronic materials, molecules with extended π-conjugated systems are essential. The phenylpyrimidine core could be chemically modified to create materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The nitrogen atoms in the pyrimidine ring can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance.

Optoelectronic Properties of this compound Derivatives

While specific experimental data on the optoelectronic properties of this compound are limited, the general characteristics of related compounds suggest potential applications. Pyrimidine-containing compounds are known to exhibit fluorescence and have been investigated for use in OLEDs and as fluorescent probes. nih.gov The optoelectronic properties are highly dependent on the molecular structure, particularly the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

Derivatization of the this compound scaffold could be used to tune its photophysical properties. For instance, introducing different substituents on the phenyl ring or modifying the benzoic acid group could shift the absorption and emission wavelengths, as well as influence the quantum yield of fluorescence. Computational chemistry can be employed to predict these properties, including HOMO/LUMO energy gaps, which correlate with the electronic and optical characteristics of the material.

The potential optoelectronic properties that could be investigated for derivatives of this compound are summarized below.

| Property | Measurement Technique | Potential Application |

| Absorption Spectrum | UV-Vis Spectroscopy | Light-harvesting in organic solar cells |

| Emission Spectrum | Fluorescence Spectroscopy | Emissive layer in OLEDs, fluorescent sensors |

| Quantum Yield | Integrating Sphere Measurement | Efficiency of light emission |

| HOMO/LUMO Energy Levels | Cyclic Voltammetry, Photoelectron Spectroscopy | Charge injection/transport in organic electronics |

Catalytic Applications (e.g., as organocatalysts or ligands in asymmetric catalysis)

The structure of this compound contains features that could be exploited in catalysis. The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in coordination chemistry, forming metal complexes that may exhibit catalytic activity.

If the molecule were to be modified to introduce chirality, it could be used as a ligand in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. For example, the phenyl or benzoic acid part of the molecule could be functionalized with a chiral auxiliary.

Furthermore, the combination of a Lewis basic pyrimidine unit and a Brønsted acidic carboxylic acid group within the same molecule opens up the possibility of its use as a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, often leading to high efficiency and selectivity. However, there is currently a lack of specific research demonstrating the use of this compound or its direct derivatives in catalytic applications. Studies on other coordination polymers involving different benzoic acid derivatives have shown catalytic activities for reactions like cyanosilylation, indicating the potential of this class of compounds. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for 2-(2-Phenylpyrimidin-5-yl)benzoic Acid Analogues

The advancement of therapeutic and material applications of this compound is intrinsically linked to the availability of a diverse library of its analogues. Current synthetic strategies for pyrimidine (B1678525) derivatives often involve multi-step sequences, such as Claisen-Schmidt condensations followed by cyclization with guanidine, or palladium-catalyzed cross-coupling reactions. amegroups.orgnih.gov While effective, these classical methods can be time-consuming and may not be optimal for generating large numbers of derivatives efficiently.

Future research must prioritize the development of more streamlined and sustainable synthetic methodologies. The exploration of domino, tandem, and one-pot reactions could significantly reduce step counts, solvent waste, and purification efforts. researchgate.net Furthermore, the adoption of modern synthetic technologies such as microwave-assisted synthesis and continuous flow chemistry could offer advantages in terms of reaction speed, scalability, and safety. A comparative overview of traditional versus modern synthetic paradigms is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Pyrimidine Analogues

| Feature | Traditional Synthetic Routes | Future-Oriented Synthetic Routes |

|---|---|---|

| Approach | Multi-step, linear sequences | One-pot, domino/tandem reactions |

| Efficiency | Lower atom economy, more intermediates | Higher atom economy, fewer isolations |

| Technology | Conventional batch heating | Microwave irradiation, continuous flow |

| Sustainability | High solvent consumption, more waste | Reduced solvent use, greener principles |

| Scalability | Often challenging | More amenable to scale-up |

The ultimate goal is to create a synthetic "toolbox" that allows for the rapid and predictable introduction of various functional groups onto both the phenyl and pyrimidine rings, enabling a systematic exploration of the structure-activity relationship (SAR).

Advanced Spectroscopic Characterization Techniques for Dynamic Molecular Processes

Standard characterization of novel this compound analogues routinely employs techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. amegroups.orgmdpi.comresearchgate.net These methods are excellent for confirming the static, ground-state structure of newly synthesized molecules. vandanapublications.com